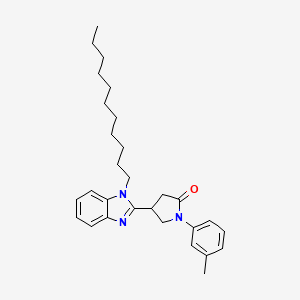![molecular formula C17H11F9N2O2 B11483848 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11483848.png)
1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-amine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The industrial production process is designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in the treatment of diseases or as a diagnostic tool.
Industry: The compound is used in the development of specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]amine
- 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]carbamate
- 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea
Uniqueness: 1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to its specific combination of fluorine atoms and functional groups. This unique structure imparts distinct chemical and physical properties, such as high stability, reactivity, and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C17H11F9N2O2 |
|---|---|
Molecular Weight |
446.27 g/mol |
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H11F9N2O2/c18-14(19,20)11-8-4-5-9-12(11)27-13(29)28-15(16(21,22)23,17(24,25)26)30-10-6-2-1-3-7-10/h1-9H,(H2,27,28,29) |
InChI Key |
DAFYLSREFNVIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)F)(C(F)(F)F)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]norleucine](/img/structure/B11483773.png)

![ethyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483790.png)

![N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide](/img/structure/B11483798.png)
![Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11483800.png)
![1,4-Dimethyl-6-nitro-7-[(tetrahydrofuran-2-ylmethyl)amino]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11483813.png)
![5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11483817.png)
![N,N-diethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11483818.png)
![[2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11483831.png)
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-5-thiol](/img/structure/B11483832.png)
![3-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11483840.png)
![4-[(Pyridin-4-ylmethyl)amino]-1,2-thiazole-3-carboxamide](/img/structure/B11483846.png)
